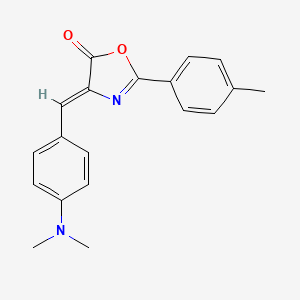

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

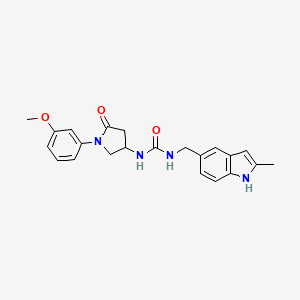

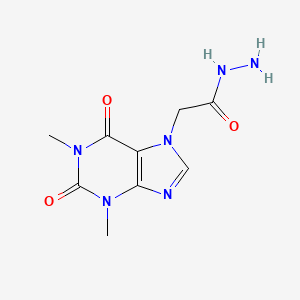

The compound "5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole" is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazoline derivatives are often synthesized for their potential use in medicinal chemistry due to their structural significance and biological relevance.

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves a cyclization reaction between a hydrazine and a suitable diketone or (\alpha),(\beta)-unsaturated carbonyl compound. For instance, the synthesis of a related compound, "1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole," was achieved by a condensation/cyclization reaction of an (\alpha),(\beta)-unsaturated carbonyl compound with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of the compound , with appropriate substitutions for the tosyl group and the dimethoxyphenyl moiety.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom adjacent to a double bond. The structure is often confirmed using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which provide insights into the electronic properties of the compound .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the presence of a tosyl group can make the compound a potential candidate for substitution reactions, where the tosyl group can be replaced by other nucleophiles. The chlorophenyl moiety may also participate in electrophilic aromatic substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical properties of pyrazoline derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the substituents on the pyrazoline ring. The chemical properties, including acidity, basicity, and reactivity, are also affected by the nature of the substituents. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential map, can provide insights into the reactivity and stability of the compound . Additionally, the compound's potential for forming hydrogen bonds and other non-covalent interactions can be analyzed through Hirshfeld surface analysis .

Relevant Case Studies

While there are no direct case studies on the specific compound , related pyrazoline derivatives have been studied for their antimicrobial properties , as well as their potential applications in nonlinear optics (NLO) . The compound's structural analogs have also been investigated for their inhibitory activity against protein kinases, which are important targets in drug design . These studies highlight the importance of pyrazoline derivatives in the development of new therapeutic agents and materials with specialized properties.

Scientific Research Applications

Tautomerism and Crystal Structure Analysis

The Annular Tautomerism of Curcuminoid NH-pyrazoles : The study investigated the tautomerism of NH-pyrazoles, revealing that compounds with phenol residues form complex hydrogen bond patterns, influencing their crystallization and solid-state properties. Such insights into tautomerism and hydrogen bonding are crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in materials science and molecular engineering (Cornago et al., 2009).

Structural Characterization and Antimicrobial Activity

Synthesis and Structural Characterization of Pyrazole Derivatives : This research focused on the synthesis and X-ray diffraction analysis of isostructural pyrazole derivatives, contributing to the understanding of their molecular conformation and potential as antimicrobial agents (Kariuki et al., 2021).

Computational Analysis and Drug Design

Molecular Structure, Electronic, Chemical, and Spectroscopic Studies : A detailed computational study of a pyrazole derivative was conducted, including DFT analysis, molecular orbital analysis, and spectroscopic characterization. Such computational studies aid in predicting the reactivity, stability, and potential biological activities of pyrazole compounds, useful for drug design and material science applications (Pathade et al., 2020).

Fluorescent Properties and Sensing Applications

Fluorescent Chemosensors Based on Pyrazoline Derivatives : The synthesis and photophysical investigation of pyrazoline derivatives demonstrate their potential as fluorescent chemosensors for metal ions, highlighting the application of pyrazole compounds in environmental monitoring and analytical chemistry (Khan, 2020).

properties

IUPAC Name |

3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4S/c1-16-8-11-18(12-9-16)32(28,29)27-22(19-6-4-5-7-20(19)25)15-21(26-27)17-10-13-23(30-2)24(14-17)31-3/h4-14,22H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVBZJHQXMSROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)